molecular formula C19H21NO6S B2867827 2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1428350-16-6

2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2867827
CAS No.: 1428350-16-6
M. Wt: 391.44
InChI Key: WWDQSSZLHHQPFN-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of methoxy groups, a phenoxy group, and a but-2-yn-1-yl chain attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the But-2-yn-1-yl Chain: This step involves the coupling of a suitable alkyne precursor with a halogenated intermediate under palladium-catalyzed conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with the but-2-yn-1-yl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of 2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-en-1-yl)benzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with biological targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA, this compound can potentially act as an antibacterial agent. Additionally, the methoxy and phenoxy groups may interact with various molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzenesulfonamide: Lacks the but-2-yn-1-yl and phenoxy groups, making it less complex.

    N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is unique due to the combination of methoxy, phenoxy, and but-2-yn-1-yl groups attached to the benzenesulfonamide core. This unique structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-23-15-10-11-18(25-3)19(14-15)27(21,22)20-12-6-7-13-26-17-9-5-4-8-16(17)24-2/h4-5,8-11,14,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDQSSZLHHQPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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